molecular formula C25H21ClF3N3OS B3010382 (Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine CAS No. 383148-22-9

(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine

Cat. No.: B3010382
CAS No.: 383148-22-9
M. Wt: 503.97
InChI Key: YMFMDVDXUKRFTK-DFKUXCBWSA-N
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Description

The compound (Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine is a Schiff base derivative featuring an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenylthio group and a 3-(trifluoromethyl)benzyloxy moiety. Its Z-configuration is critical for stereoselective interactions, particularly in medicinal chemistry applications. The compound’s design integrates pharmacophores known for enzyme inhibition (e.g., COX-2) and antimicrobial activity, leveraging the electron-withdrawing trifluoromethyl group and the sulfur-containing substituent for enhanced binding affinity .

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-[[3-(trifluoromethyl)phenyl]methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClF3N3OS/c1-16-10-11-32-23(12-16)30-17(2)24(32)22(15-34-21-8-6-20(26)7-9-21)31-33-14-18-4-3-5-19(13-18)25(27,28)29/h3-13H,14-15H2,1-2H3/b31-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFMDVDXUKRFTK-DFKUXCBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=NOCC3=CC(=CC=C3)C(F)(F)F)CSC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C(=N/OCC3=CC(=CC=C3)C(F)(F)F)/CSC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine, also known by its CAS number 478047-79-9, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects, supported by various studies.

  • Molecular Formula : C24H21ClFN3OS
  • Molecular Weight : 453.96 g/mol
  • CAS Number : 478047-79-9

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies have shown that derivatives containing the chlorophenyl and imidazopyridine moieties can inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar effects.

2. Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on related imidazopyridine compounds has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have reported that imidazopyridine derivatives can effectively target cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

3. Neuroprotective Effects

Neuroprotective properties are particularly relevant given the increasing prevalence of neurodegenerative diseases. The compound's structural features may contribute to its ability to protect neuronal cells from oxidative stress and inflammation. A study highlighted that similar compounds reduced microglial activation and subsequent neuroinflammation in models of Parkinson's disease, suggesting a promising avenue for further investigation.

Data Tables

Property Value
Molecular FormulaC24H21ClFN3OS
Molecular Weight453.96 g/mol
CAS Number478047-79-9
Density1.27 ± 0.1 g/cm³ (predicted)

Study on Anti-inflammatory Mechanisms

A study investigated the anti-inflammatory effects of a related compound in a lipopolysaccharide (LPS)-induced neuroinflammation model. The results indicated significant reductions in nitric oxide production and cyclooxygenase-2 (COX-2) expression, highlighting the potential for this compound to modulate inflammatory responses effectively .

Neuroprotective Study

In another study focusing on neuroprotection, compounds structurally similar to this compound were shown to protect dopaminergic neurons from MPTP-induced toxicity in vivo. The treatment resulted in improved behavioral outcomes and reduced glial activation .

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential pharmacological properties. The presence of the imidazo[1,2-a]pyridine moiety is known to contribute to various biological activities, including:

  • Anticancer Activity : Compounds containing imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. The specific substitution patterns in (Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine may enhance its efficacy against specific cancer types.
  • Antimicrobial Properties : The chlorophenyl and sulfanyl groups may impart antimicrobial activity, making this compound a candidate for further exploration in the development of new antibiotics.

Biochemical Studies

The compound can be utilized in biochemical assays to study enzyme interactions and receptor binding due to its complex structure. Its ability to act as a ligand could facilitate research into:

  • Enzyme Inhibition Studies : Understanding how this compound interacts with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.
  • Receptor Binding Affinity : Investigating the binding affinity of this compound to various receptors can help elucidate its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazo[1,2-a]pyridine Cores

2-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)imidazo[1,2-a]pyridine
  • Structure : Shares the imidazo[1,2-a]pyridine scaffold and a phenylthio group but replaces the trifluoromethylbenzyloxy moiety with a methylsulfonylphenyl group.
  • Activity : Exhibits selective COX-2 inhibition (IC₅₀ = 0.12 µM) due to the sulfonyl group’s polar interactions with the enzyme’s secondary pocket .
  • Synthesis: Achieved via a one-pot condensation of 2-aminopyridine with substituted acetophenones, yielding 81% for analogous derivatives .
(7-Methylimidazo[1,2-a]pyridin-2-ylmethyl)(3-trifluoromethylphenyl)amine
  • Structure : Contains a 7-methylimidazo[1,2-a]pyridine core and a 3-trifluoromethylphenyl group but lacks the sulfanyl and ethylideneamine moieties.
  • Activity : Demonstrates moderate antibacterial activity (MIC = 16 µg/mL against S. aureus) but lower potency compared to the target compound’s chlorophenylthio group .
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-arylamines
  • Structure : Features a 4-fluorophenyl-substituted imidazo[1,2-a]pyridine and a methylene-linked arylamine.
  • Activity : Shows broad-spectrum antifungal activity (e.g., 85% inhibition against C. albicans at 50 µg/mL), attributed to the fluorophenyl group’s lipophilicity .

Analogues with Sulfur-Containing Substituents

2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one
  • Structure: Includes a methylsulfonylphenyl group and a methoxyphenylamino moiety but lacks the imidazo[1,2-a]pyridine core.
  • Properties : Higher solubility (LogP = 1.8) compared to the target compound (LogP ≈ 3.2) due to the sulfonyl group .
(E)-[(4-Chlorophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine
  • Structure : Contains a chlorophenylmethoxy group and an ethylideneamine linked to pyridine.
  • Synthesis : Synthesized via oxime formation (yield: 75–85%), similar to the target compound’s Schiff base formation .

Trifluoromethyl-Substituted Analogues

3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
  • Structure : Replaces the imidazo[1,2-a]pyridine core with a triazolopyridine but retains the trifluoromethylbenzyloxy-like substituent.
  • Activity : Lower enzymatic stability due to the triazole ring’s reduced π-stacking capability .

Data Tables: Comparative Analysis

Key Research Findings

Sulfur-Containing Groups : The 4-chlorophenylthio moiety in the target compound enhances membrane permeability compared to methylsulfonyl derivatives .

Trifluoromethyl Role : The 3-(trifluoromethyl)benzyloxy group improves metabolic stability by resisting oxidative degradation, a feature absent in methoxy-substituted analogues .

Imidazo[1,2-a]pyridine Core : Derivatives with methyl substituents (e.g., 2,7-dimethyl) exhibit higher selectivity for COX-2 over COX-1 compared to unsubstituted cores .

Q & A

Q. What are the key synthetic strategies for constructing the imidazo[1,2-a]pyridine core in this compound?

The imidazo[1,2-a]pyridine moiety is typically synthesized via cyclization reactions. For example, describes the formation of a related imidazo[1,2-a]pyridine derivative using a Vilsmeier-Haack reaction (phosphorus oxychloride and DMF in chloroform) followed by reflux and vacuum drying. This method ensures regioselectivity and high purity. Precursor preparation involves condensation of amines and diketones under controlled conditions to avoid side reactions .

Q. How can spectroscopic techniques (NMR, MS) confirm the Z-configuration and structural integrity of this compound?

Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing the Z-configuration by analyzing spatial proximity between protons in the ethylidene and methoxy groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while 13C^{13}\text{C} NMR identifies substituent positions. highlights the use of NMR and MS for confirming analogous triazolo-pyridine derivatives, emphasizing the need for deuterated solvents and optimized spectral acquisition parameters .

Q. What stability considerations are critical for handling and storing this compound?

Based on safety guidelines for structurally similar sulfanyl-containing compounds ( ), this compound should be stored in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation of the sulfanyl group. Light-sensitive degradation is minimized using amber glassware. Stability under varying pH and temperature should be tested via accelerated aging studies .

Advanced Research Questions

Q. How can flow chemistry optimize the synthesis yield and reduce byproduct formation?

demonstrates the application of flow chemistry for optimizing diazomethane synthesis, emphasizing Design of Experiments (DoE) and real-time monitoring. For this compound, a continuous-flow setup could enhance the imine reduction step (e.g., using NaBH4_4) by controlling residence time and reagent stoichiometry, thereby minimizing over-reduction or dimerization .

Q. What computational methods predict the compound’s selectivity for biological targets (e.g., kinases or GPCRs)?

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?

Discrepancies often arise from metabolic instability or poor bioavailability. suggests metabolite profiling via LC-MS/MS to identify degradation products. Pharmacokinetic studies (e.g., microsomal stability assays) and prodrug derivatization (e.g., masking the methoxy group as a phosphate ester) can improve in vivo efficacy .

Q. What analytical strategies differentiate stereoisomers or polymorphs of this compound?

X-ray crystallography is definitive for polymorph identification. For stereoisomers, chiral HPLC using cellulose-based columns (e.g., Chiralpak IB) with polar organic mobile phases (e.g., ethanol/hexane) provides baseline separation. describes similar separations for fluorinated triazole derivatives, noting the need for column temperature control (±0.5°C) .

Methodological Considerations Table

Research Aspect Key Methodology Relevant Evidence
Synthesis OptimizationFlow chemistry with DoE for imine reduction and cyclization steps
Structural ConfirmationNOE NMR for Z-configuration; HRMS for molecular weight validation
Bioactivity DiscrepanciesLC-MS/MS metabolite profiling; microsomal stability assays
Target SelectivityMolecular docking (AutoDock Vina) and FEP calculations
Stability ProfilingAccelerated aging studies under varying pH/temperature; inert storage conditions

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